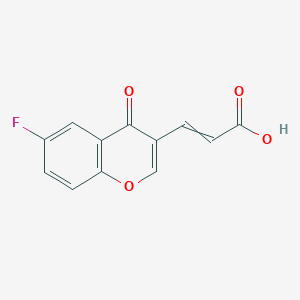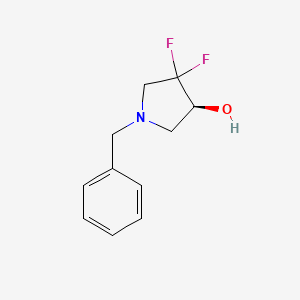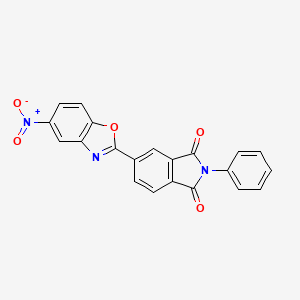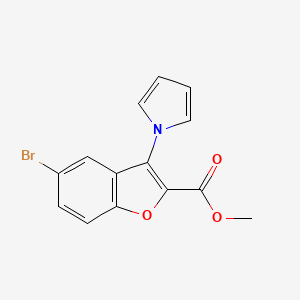
(E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid typically involves the condensation of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions: (E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to bioactive chromenes.
Industry: It finds applications in the development of fluorescent probes and materials for electronic devices.
作用机制
The mechanism of action of (E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to enzymes or receptors, while the acrylic acid moiety participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of target proteins and influence cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde: A precursor in the synthesis of (E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid.
3-(4-Hydroxyphenyl)acrylic acid: Shares the acrylic acid moiety but lacks the chromene structure.
4H-chromen-4-one derivatives: Compounds with similar chromene cores but different substituents.
Uniqueness: this compound is unique due to the presence of both the fluoro group and the acrylic acid moiety, which confer distinct chemical reactivity and biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C12H7FO4 |
|---|---|
分子量 |
234.18 g/mol |
IUPAC 名称 |
3-(6-fluoro-4-oxochromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H7FO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h1-6H,(H,14,15) |
InChI 键 |
KOFJCOCNYHIPRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate](/img/structure/B12453100.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453105.png)
![2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12453107.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12453116.png)
![N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide](/img/structure/B12453135.png)
![4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12453139.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12453152.png)

![1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B12453155.png)

![2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol](/img/structure/B12453165.png)

![N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B12453187.png)
